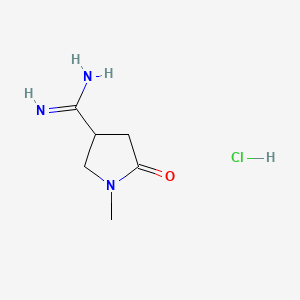

![molecular formula C7H4N4O2 B582575 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1310250-12-4](/img/structure/B582575.png)

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

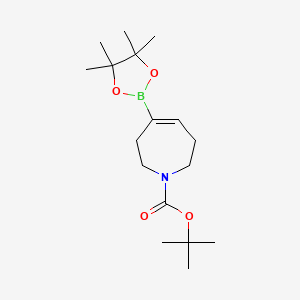

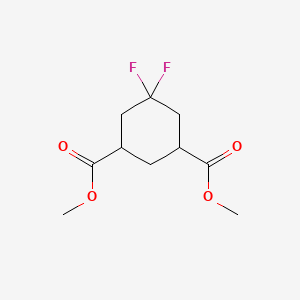

“7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C7H4N4O2 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A common method involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis

The molecular structure of “7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” can be represented by the InChI code: 1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12) . The compound has a molecular weight of 176.13 g/mol .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are known to undergo various chemical reactions. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has been studied in detail .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.13 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.科学的研究の応用

Synthesis and Chemical Reactivity

Researchers have explored synthetic pathways and chemical reactivity of derivatives related to 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. The compound and its derivatives have been synthesized through various reactions, including the reaction with chalcones and other carbonitriles, to produce a range of triaryl dihydropyrazolo[1,5-a]pyrimidine carbonitriles. These reactions have been noted for their efficiency and the ability to yield products with diverse substituents, demonstrating the compound's utility in creating heterocyclic compounds with potential biological activities (Kolosov et al., 2014), (Gol et al., 2019).

Anticancer and Antimicrobial Activities

Derivatives of 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile have been investigated for their anticancer and antimicrobial properties. Studies reveal that certain derivatives exhibit significant anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology. The structure-activity relationship (SAR) analysis of these compounds has provided insights into their antimitotic activities, which could be leveraged in developing novel anticancer drugs (Galayev et al., 2015). Additionally, some derivatives have shown promising antimicrobial activities, indicating their potential in addressing antibiotic resistance issues (Rahmouni et al., 2014).

Radiolabeling and Imaging Applications

The compound has also found applications in the field of diagnostic imaging, where derivatives have been synthesized for use as radiotracers in positron emission tomography (PET). These studies underscore the versatility of the compound in developing novel imaging agents for cancer detection, offering a non-invasive means to diagnose and monitor tumor progression (Jingli Xu et al., 2012).

将来の方向性

Pyrazolo[1,5-a]pyrimidines, including “7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring their potential applications in drug discovery and development.

特性

IUPAC Name |

7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O2/c8-2-4-3-9-11-6(13)1-5(12)10-7(4)11/h1,3,13H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQNDKDCFOITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C#N)NC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856000 |

Source

|

| Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

1310250-12-4 |

Source

|

| Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

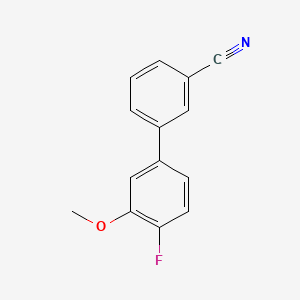

![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)

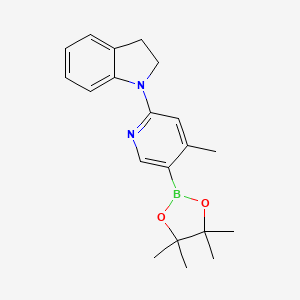

![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

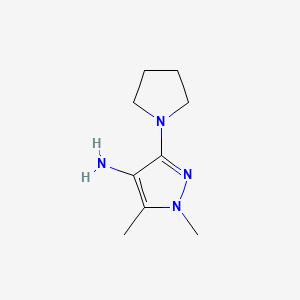

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)